molecular formula C9H7NS B8272281 6,7-Dihydrobenzo[b]thiophene-4-carbonitrile

6,7-Dihydrobenzo[b]thiophene-4-carbonitrile

Cat. No. B8272281
M. Wt: 161.23 g/mol
InChI Key: CAVXOSKQYBKKPB-UHFFFAOYSA-N
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Patent
US06555555B1

Procedure details

To a suspension of zinc iodide (6.2 g) in acetonitrile (200 ml) were added 4-keto-4,5,6,7-tetrahydrothianaphthene (20 g) and trimethylsilylcyanide (18 ml) successively. The mixture was stirred at room temperature for 5 hours. The reaction mixture was concentrated. The residue was dissolved in pyridine (65 ml), followed by adding phosphryl chloride (15 ml) dropwise at room temperature. The mixture was refluxed for 30 minutes. The reaction mixture was cooled with ice and thereto was added dropwise isopropanol. The reaction mixture was poured onto ice water and extracted with ethyl acetate. The extract was washed by hydrochloric acid, water and a saturated aqueous solution of sodium chloride successively, dried over anhydrous magnesium sulfate and concentrated to give the title compound (17 g) having the following physical data.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
6.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:10][C:8](=O)[C:4]2[CH:5]=[CH:6][S:7][C:3]=2[CH2:2]1.C[Si]([C:15]#[N:16])(C)C>C(#N)C.[I-].[Zn+2].[I-]>[C:15]([C:8]1[C:4]2[CH:5]=[CH:6][S:7][C:3]=2[CH2:2][CH2:1][CH:10]=1)#[N:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1CC2=C(C=CS2)C(=O)C1
Name
Quantity
18 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
6.2 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in pyridine (65 ml)
ADDITION
Type
ADDITION
Details
by adding phosphryl chloride (15 ml) dropwise at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with ice
ADDITION
Type
ADDITION
Details
was added dropwise isopropanol
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed by hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride successively, dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C1=CCCC=2SC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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